5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylic acid
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Overview
Description
5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylic acid is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various scientific fields. This compound has garnered interest due to its distinct chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylic acid involves several steps, including the use of specific reagents and catalysts. One common method involves the use of N-protective indole and halogenated hydrocarbons, which undergo a C-H alkylation reaction facilitated by a manganese catalyst and magnesium metal . The reaction conditions typically require mechanical grinding to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including the use of solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous chemical structures or reactivity profiles. For example, compounds with similar functional groups or ring structures may exhibit comparable properties but differ in their specific applications or reactivity.
List of Similar Compounds
Aspirin (CID 2244): Known for its analgesic and anti-inflammatory properties.
Salicylsalicylic acid (CID 5161): Used in the synthesis of various pharmaceuticals.
Indomethacin (CID 3715): A nonsteroidal anti-inflammatory drug.
Sulindac (CID 1548887): Another nonsteroidal anti-inflammatory drug with distinct properties.
Properties
IUPAC Name |
5-hydroxy-4-oxo-2-propan-2-yl-1H-pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-3(2)6-9-4(8(13)14)5(11)7(12)10-6/h3,11H,1-2H3,(H,13,14)(H,9,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPZUOCILSQWLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=O)C(=C(N1)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=O)C(=C(N1)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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